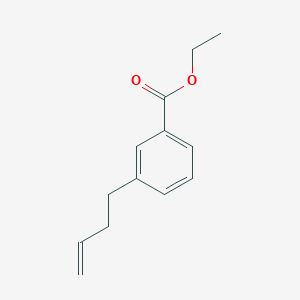

Ethyl 3-(but-3-enyl)benzoate

Description

Significance of Functionalized Benzoate (B1203000) Esters in Synthetic Chemistry

Functionalized benzoate esters are a cornerstone of modern synthetic chemistry, serving as pivotal intermediates in the creation of a diverse range of organic compounds. The ester group itself can be a precursor to other functional groups through reactions like hydrolysis, reduction, and amidation. organic-chemistry.org Furthermore, the benzene (B151609) ring can be modified through various substitution reactions, allowing for the introduction of additional functionalities. researchgate.netresearchgate.net This versatility makes benzoate esters valuable in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. researchgate.netresearchgate.net For instance, the modification of benzoxazine (B1645224) dimers with ester groups has been shown to enhance their photoluminescence properties. researchgate.net

Overview of Research Trajectories for Ethyl 3-(but-3-enyl)benzoate

Research involving this compound and structurally related compounds is primarily focused on leveraging its unique combination of functional groups for the synthesis of more complex molecular architectures. The terminal alkene of the but-3-enyl side chain serves as a key reactive site for various transformations. vulcanchem.com While specific research exclusively on this compound is not extensively documented in publicly available literature, the known reactivity of its constituent parts suggests its potential application in areas such as intramolecular cyclizations to form substituted indanones or other carbocyclic systems. The ester functionality also provides a handle for further modifications.

Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 731772-84-2 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Synonyms | 4-(3-CARBOETHOXYPHENYL)-1-BUTENE, Benzoic acid, 3-(3-buten-1-yl)-, ethyl ester |

Table 1: Key identifying information and basic properties of this compound. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-but-3-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-5-7-11-8-6-9-12(10-11)13(14)15-4-2/h3,6,8-10H,1,4-5,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQZPSZAZDMFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641152 | |

| Record name | Ethyl 3-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-84-2 | |

| Record name | Ethyl 3-(3-buten-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(but-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating Reactivity and Reaction Mechanisms of Ethyl 3 but 3 Enyl Benzoate

Reactions Involving the Ester Functional Group

The ester group in Ethyl 3-(but-3-enyl)benzoate is expected to undergo reactions typical of aromatic esters, primarily through nucleophilic acyl substitution.

Mechanistic Investigations of Hydrolysis (Acidic and Basic Conditions)

Hydrolysis of an ester involves its cleavage into a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is a reversible reaction that reaches equilibrium. libretexts.org The reaction is typically performed by heating the ester with a large excess of water and a strong acid catalyst. libretexts.org The proposed mechanism, based on that of ethyl benzoate (B1203000), involves the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (ethanol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethanol (B145695) molecule.

Deprotonation: The protonated carboxylic acid is deprotonated by water to yield 3-(but-3-enyl)benzoic acid and regenerate the acid catalyst.

Basic Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of an ester is an irreversible process known as saponification. libretexts.orgyoutube.com The reaction goes to completion and produces an alcohol and the salt of the carboxylic acid. libretexts.org The mechanism for the base-catalyzed hydrolysis of this compound is anticipated to be:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The intermediate collapses, and the ethoxide ion is eliminated.

Deprotonation: The ethoxide ion, being a strong base, deprotonates the newly formed 3-(but-3-enyl)benzoic acid, leading to the formation of ethanol and the sodium salt of the acid. Subsequent acidification would be required to obtain the free carboxylic acid. youtube.com

| Condition | Catalyst | Products | Reversibility |

| Acidic | Strong Acid (e.g., H₂SO₄) | 3-(but-3-enyl)benzoic acid, Ethanol | Reversible |

| Basic | Strong Base (e.g., NaOH) | Sodium 3-(but-3-enyl)benzoate, Ethanol | Irreversible |

Aminolysis and Transesterification Pathways

Aminolysis: This reaction involves the conversion of an ester into an amide upon treatment with ammonia (B1221849) or a primary or secondary amine. The reaction of this compound with an amine would proceed via a nucleophilic acyl substitution mechanism, similar to hydrolysis, to yield N-substituted 3-(but-3-enyl)benzamides and ethanol.

Transesterification: This process involves the conversion of one ester into another by reacting with an alcohol in the presence of an acid or base catalyst. youtube.com For this compound, reacting it with a different alcohol (e.g., methanol) under acidic or basic conditions would result in the formation of Mthis compound and ethanol. youtube.com The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. youtube.com

Nucleophilic Acyl Substitution by Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents are potent nucleophiles that react with esters to form tertiary alcohols. udel.edu The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, is expected to proceed as follows:

First Nucleophilic Attack: The Grignard reagent attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. udel.edu

Elimination of Ethoxide: The intermediate collapses, eliminating the ethoxide group to form a ketone, 2-(3-(but-3-enyl)phenyl)propan-2-one. udel.edu

Second Nucleophilic Attack: A second equivalent of the Grignard reagent rapidly attacks the newly formed ketone.

Protonation: The resulting alkoxide is protonated in a subsequent acidic workup step to yield the tertiary alcohol, 2-(3-(but-3-enyl)phenyl)propan-2-ol. miracosta.edu

It is important to note that the Grignard reagent could potentially also react with the terminal alkene of the but-3-enyl group, although reaction at the electrophilic ester carbonyl is generally favored.

Transformations of the But-3-enyl Olefin Moiety

The but-3-enyl side chain offers a site for various transformations, particularly involving the terminal double bond.

Olefin Isomerization Reactions

The terminal double bond of the but-3-enyl group can be isomerized to a more stable internal position.

Mechanistic Probes and Kinetic Studies of Olefin Isomerization

The but-3-enyl group in this compound is susceptible to isomerization, a reaction that shifts the position of the double bond. This process is typically catalyzed by transition metals and is of significant interest for altering the reactive properties of the molecule.

Mechanism: The isomerization of terminal olefins like the one in this compound generally proceeds through a metal-hydride addition-elimination mechanism.

Oxidative Addition/Coordination: The catalyst, often a transition metal complex in a low oxidation state, coordinates to the double bond of the butenyl group.

Hydride Insertion: A metal-hydride species, either present initially or formed in situ, adds across the double bond. This insertion can occur in a Markovnikov or anti-Markovnikov fashion, leading to different isomeric intermediates.

β-Hydride Elimination: The resulting metal-alkyl intermediate undergoes β-hydride elimination, where a hydrogen atom from a carbon adjacent to the metal center is transferred back to the metal, reforming a metal-hydride and releasing an isomerized alkene.

The regioselectivity of the final product (e.g., but-2-enyl or but-1-enyl isomers) is governed by the thermodynamics of the resulting alkene (internal alkenes are generally more stable) and the kinetic barriers of the insertion and elimination steps. Kinetic studies on related butenylarenes often show a rapid conversion from the terminal to the more stable internal isomers under catalytic conditions.

Cycloaddition Reactions (e.g., Photochemical [2+2] and-Cycloadditions)

The tethered alkene and benzene (B151609) ring in this compound create a platform for intramolecular cycloaddition reactions, particularly under photochemical conditions. These reactions are powerful methods for constructing complex, polycyclic frameworks.

Photochemical [2+2] Cycloaddition: Intramolecular [2+2] photocycloadditions involve the interaction of the electronically excited aromatic ring with the ground-state alkene. libretexts.org Upon irradiation with UV light, the benzene ring is promoted to an excited state (S1 or T1). nih.gov This excited arene can then react with the tethered butenyl chain. researchgate.net

Mechanism: For aromatic compounds, the reaction often proceeds from the triplet excited state. nih.gov This state behaves like a diradical, allowing for a stepwise radical cycloaddition. The reaction can lead to different regioisomers, commonly referred to as ortho, meta, and para cycloaddition products, depending on which positions of the benzene ring bond to the alkene carbons. For substrates with a three-atom tether like in this compound, meta cycloaddition can be a favored pathway. nih.gov In some cases, visible light and a photosensitizer can be used to achieve these transformations efficiently. nih.gov

The regiochemical outcome is influenced by the substitution pattern of the aromatic ring and the nature of the tether connecting the two reactive moieties. nih.govresearchgate.net

Table 1: Regioselectivity in Intramolecular Arene-Alkene Photocycloadditions

| Cycloaddition Mode | Description | Favored by |

|---|---|---|

| Ortho ([2+2]) | Addition at the 1,2-positions of the arene. | Triplet sensitization, stepwise radical mechanism. nih.gov |

| Meta ([3+2]) | Addition at the 1,3-positions of the arene. | Direct irradiation, concerted mechanism from singlet state. nih.gov |

| Para ([4+2]) | Addition at the 1,4-positions of the arene. | Less common, can occur via stepwise mechanisms. |

Radical Reactions and Their Stereochemical Implications

The butenyl group is an excellent participant in radical cyclization reactions, a powerful method for forming five- and six-membered rings. wikipedia.org

Mechanism of Radical Cyclization:

Radical Generation: A radical is typically generated on the side chain, often initiated by a radical initiator like AIBN (azobisisobutyronitrile) in the presence of a reagent like tributyltin hydride. For a substrate like this compound, a precursor would be needed where a radical can be formed, for instance, by replacing a hydrogen with a bromine atom on the carbon adjacent to the ester group.

Cyclization: The generated radical attacks the intramolecular double bond. For the butenyl side chain, a 5-exo-trig cyclization is kinetically favored, leading to the formation of a five-membered ring (a cyclopentyl derivative). harvard.edu

Quenching: The newly formed cyclized radical is then quenched, for example, by abstracting a hydrogen atom from tributyltin hydride, to yield the final product and regenerate the tin radical to continue the chain reaction. wikipedia.org

Stereochemical Implications: The stereochemistry of radical reactions can be complex because radical intermediates are often planar or rapidly inverting, which can lead to mixtures of diastereomers. researchgate.netyoutube.comyoutube.com However, stereoselectivity can often be achieved. In 5-exo cyclizations of substituted hexenyl radicals, there is a general and strong preference for the formation of a cis relationship between the substituent at the newly formed stereocenter and the adjacent substituent on the ring. nih.gov The stereochemical outcome is generally governed by transition state energetics rather than thermodynamic product stability. nih.gov Lower reaction temperatures can sometimes enhance stereoselectivity. researchgate.net

Table 2: Stereochemical Trends in 5-exo Radical Cyclizations

| Feature | Description | General Outcome |

|---|---|---|

| Transition State | A chair-like transition state is often invoked to explain the observed stereoselectivity. | Leads to predictable diastereomer ratios. |

| Substituent Effects | The size and electronics of substituents on the chain can influence the diastereomeric ratio. | Bulky groups often lead to higher cis selectivity. nih.gov |

| Cis/Trans Selectivity | The relative orientation of substituents on the newly formed ring. | 1,2-cis products are frequently favored in the cyclization of 1-substituted hexenyl radicals. nih.gov |

Hydrostannation and Related Addition Reactions

Hydrostannation is the addition of a tin hydride (like tributyltin hydride, Bu3SnH) across a multiple bond. acs.orgresearchgate.net For this compound, this reaction would occur at the terminal double bond of the butenyl group.

Mechanism: Hydrostannation can proceed via two primary mechanisms: a radical mechanism or a metal-catalyzed mechanism. acs.orgacs.org

Radical Mechanism: Initiated by AIBN or light, a tributyltin radical (Bu3Sn•) is formed. This radical adds to the terminal carbon of the alkene (anti-Markovnikov addition) because it is less sterically hindered and forms a more stable secondary radical. This carbon-centered radical then abstracts a hydrogen from another molecule of Bu3SnH to give the product and propagate the radical chain.

Metal-Catalyzed Mechanism: Catalysts, typically based on palladium or platinum, can facilitate the reaction under milder conditions and offer different selectivity. bohrium.com The mechanism often involves oxidative addition of the Sn-H bond to the metal center, followed by migratory insertion of the alkene into the metal-hydride or metal-stannyl bond, and finally reductive elimination to give the product. researchgate.net

Regioselectivity: For terminal alkenes, both radical and metal-catalyzed hydrostannation pathways generally lead to the anti-Markovnikov product, where the tin atom adds to the terminal carbon. This results in a linear alkylstannane.

Table 3: Regioselectivity in the Hydrostannation of Terminal Alkenes

| Mechanism | Initiator/Catalyst | Major Product |

|---|---|---|

| Radical | AIBN, UV light | Anti-Markovnikov (Tin on terminal carbon) |

| Metal-Catalyzed | Pd(PPh3)4, Pt complexes | Anti-Markovnikov (Tin on terminal carbon) |

Chemo- and Diastereoselective Control in Complex Transformations

Achieving chemo- and diastereoselective control is crucial when a molecule like this compound, which possesses multiple reactive sites (alkene, aromatic ring, ester carbonyl), undergoes complex transformations.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, in a hydroboration reaction using pinacolborane, a manganese-based catalyst can selectively hydroborate the terminal alkene with anti-Markovnikov selectivity, leaving the aromatic ring and the ester group untouched. nih.gov Similarly, in radical cyclizations, the reaction is highly selective for the alkene over the aromatic ring, which is generally less reactive towards radical addition.

Diastereoselectivity: This refers to the preferential formation of one diastereomer over another. In the context of cyclization reactions involving the butenyl chain, the stereochemical outcome is highly dependent on the reaction mechanism.

In radical cyclizations , as discussed, the formation of a five-membered ring often proceeds with high cis diastereoselectivity at the newly formed bond due to conformational preferences in the transition state. nih.govnih.gov

In photochemical cycloadditions , the approach of the alkene to the excited arene can be influenced by steric and electronic factors, leading to a preferred diastereomer. For instance, in related systems, the formation of bridged tricyclic products can proceed with high diastereoselectivity. nih.gov

Catalyst control is a powerful strategy for achieving diastereoselectivity. For example, using different catalysts in the ring-opening of related strained systems like bicyclobutanes can lead to different diastereomers of the resulting cyclobutane (B1203170) products. nih.gov Similarly, cascade reactions to form complex ring systems like cyclohexanones can proceed with complete diastereoselectivity under specific catalytic conditions. beilstein-journals.org

The ability to control these selective processes is fundamental to using this compound as a building block in the synthesis of complex molecular architectures.

Catalytic Transformations and Enantioselective Synthesis for But 3 Enylbenzoates

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium, have proven to be powerful catalysts for a variety of transformations involving but-3-enylbenzoates and related unsaturated esters. These methods offer efficient ways to form new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used for their ability to activate allylic and vinylic systems, making them suitable for reactions with but-3-enylbenzoates.

Allylic Substitutions: While direct examples involving ethyl 3-(but-3-enyl)benzoate are not extensively documented, the allylic moiety in the butenyl chain is a prime target for palladium-catalyzed allylic substitution reactions. These reactions typically involve the formation of a π-allyl palladium complex, which can then be attacked by a variety of nucleophiles.

Carboamination: Palladium-catalyzed carboamination allows for the simultaneous formation of a C-C and a C-N bond across a double bond. This strategy can be envisioned for the intramolecular cyclization of suitably substituted but-3-enylbenzoates to construct nitrogen-containing heterocyclic scaffolds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Research has demonstrated the coupling of aryl iodides with various unsaturated esters. researchgate.net For instance, palladium(II) acetate (B1210297) has been used to catalyze the coupling of allenyl esters with aryl iodides. nih.gov In a related context, palladium-catalyzed β-C(sp³)–H bond arylation of tertiary aliphatic aldehydes has been achieved using an α-amino acid as a transient directing group in conjunction with a 2-pyridone ligand. mdpi.comresearchgate.net These methodologies suggest the potential for similar cross-coupling strategies to be applied to the butenyl chain of but-3-enylbenzoates for the introduction of aryl or other organic fragments.

A study on the palladium-catalyzed reactions of pivalaldehyde with methyl 4-iodobenzoate (B1621894) highlights the optimization of such cross-coupling reactions.

| Entry | Transient Directing Group (TDG) | Ligand | Solvent | Yield (mono-arylated) | Yield (di-arylated) |

|---|---|---|---|---|---|

| 1 | TDG1 | L1 | HFIP/HOAc (3:1) | 42% | 34% |

| 2 | TDG2 | L1 | HFIP/HOAc (3:1) | - | - |

| 3 | TDG3 | L1 | HFIP/HOAc (3:1) | - | - |

| 4 | TDG4 | L1 | HFIP/HOAc (3:1) | - | - |

| 5 | TDG5 | L1 | HFIP/HOAc (3:1) | - | - |

Biocatalysis offers an environmentally benign alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. Lipases are particularly versatile biocatalysts for transformations of esters like but-3-enylbenzoates.

Lipase-Mediated Transformations: Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides. qmul.ac.uk In organic synthesis, they are frequently used for the hydrolysis and transesterification of a wide range of esters. nih.gov The kinetic resolution of racemic mixtures is a key application of lipase-mediated transformations. For instance, lipases from Candida antarctica (CALB) and Rhizomucor miehei have been successfully used in the transesterification of waste cooking oil to produce biodiesel. bcrec.id Similarly, lipases from Pseudomonas cepacia and Candida rugosa have been employed for the resolution of racemic alcohols and the synthesis of chiral esters. nih.gov This approach could be applied to the kinetic resolution of chiral but-3-enylbenzoate derivatives, where the enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other unreacted.

The three-dimensional structure of Candida antarctica lipase (B570770) B (CALB) has been determined, providing insights into its active site and substrate specificity. rcsb.org

| Parameter | Value |

|---|---|

| Method | X-RAY DIFFRACTION |

| Resolution | 2.50 Å |

| Organism | Moesziomyces antarcticus |

| Classification | HYDROLASE (CARBOXYLIC ESTERASE) |

Development of Chiral Catalysts and Ligand Design for Asymmetric Synthesis

The synthesis of single-enantiomer compounds requires the use of chiral catalysts or reagents. The design of chiral ligands that can effectively transfer stereochemical information to the substrate is a central theme in asymmetric catalysis.

For but-3-enylbenzoates, creating a chiral center, for example at the carbon bearing the benzoate (B1203000) group or within the butenyl chain, can be achieved using chiral transition metal complexes. The ligands coordinated to the metal center create a chiral pocket, influencing the binding of the substrate and the trajectory of the incoming reagent, thus favoring the formation of one enantiomer over the other.

"Privileged ligands," such as BINOL (1,1'-bi-2-naphthol) and Salen (N,N'-bis(salicylidene)ethylenediamine), have been shown to be effective in a wide range of asymmetric reactions when complexed with various metals. researchgate.net For example, chiral phosphoric acids derived from SPINOL have been developed for the enantioselective desymmetrization of 3-substituted oxetanes, leading to chiral 1,4-benzoxazepines. nih.gov The development of such catalyst systems is crucial for the enantioselective synthesis of chiral but-3-enylbenzoate analogs.

Enantioselective Synthesis Strategies for Chiral Analogs

Several strategies have been developed for the enantioselective synthesis of molecules containing structural motifs similar to those in but-3-enylbenzoates. These strategies often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

Organocatalyzed Reactions: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For instance, a chiral bifunctional amine-squaramide has been used to catalyze the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, affording optically active products in high yields and excellent enantioselectivities. rsc.org This type of reaction could be adapted for the asymmetric functionalization of the butenyl moiety in but-3-enylbenzoates.

Chiral Base-Catalyzed Reactions: Chiral bases, such as cinchona alkaloids, can be used to catalyze enantioselective transformations. For example, the enantioselective transformation of 4-formyloxyazetidinone to 3,4-benzo-2-hydroxy-5-oxacephams has been achieved using a cinchona alkaloid as a catalyst. nih.gov This strategy of using a chiral base to deprotonate a substrate and generate a chiral enolate or related intermediate could be applicable to the synthesis of chiral analogs of but-3-enylbenzoates.

The following table summarizes the results of an organocatalyzed asymmetric Michael addition.

| Entry | Substrate | Catalyst | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1 | α,β-unsaturated γ-butyrolactam + 2-enoylpyridine | Chiral amine-squaramide | up to 99% | up to >99:1 | up to >99% |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Molecules

The strategic placement of the butenyl group on the ethyl benzoate (B1203000) framework allows for its use as a foundational element in the construction of intricate organic molecules.

The but-3-enyl moiety of ethyl 3-(but-3-enyl)benzoate serves as a key reactive handle for the synthesis of various heterocyclic systems. The terminal double bond is susceptible to a variety of cyclization reactions. For instance, intramolecular cyclization strategies can be employed to form new rings, leading to the creation of substituted isochromanones and other oxygen-containing heterocycles. These reactions often proceed via electrophilic addition to the double bond, followed by nucleophilic attack from the ester group or a derivative thereof. The specific reaction conditions and reagents used can direct the cyclization pathway to yield different heterocyclic cores, which are prevalent in many natural products and pharmaceuticals.

The dual reactivity of this compound makes it an attractive scaffold for the derivatization of bioactive molecules. The aromatic ring can be functionalized through electrophilic aromatic substitution or other cross-coupling reactions, while the butenyl side chain offers a site for modifications such as oxidation, reduction, or addition reactions. This allows for the systematic exploration of the chemical space around a core structure, a common strategy in medicinal chemistry for optimizing the biological activity of a lead compound. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides, while the double bond can be dihydroxylated to introduce new stereocenters.

Role as a Monomer in Polymer Chemistry

The presence of a polymerizable alkene group makes this compound a valuable monomer in the field of polymer chemistry. Its incorporation into polymer chains can impart specific functionalities and properties to the resulting materials.

This compound can be copolymerized with other monomers to create functionalized polymeric materials. The benzoate unit can act as a mesogen, a fundamental component of liquid crystals. By incorporating this monomer into a polymer backbone, it is possible to design side-chain liquid crystalline polymers. The rigid benzoate core contributes to the formation of ordered phases, while the flexible butenyl group (after polymerization) provides a spacer from the polymer backbone, allowing the mesogenic units to self-assemble into liquid crystalline domains.

In the context of hydrogels, the hydrophobicity of the benzoate group can be balanced by copolymerization with hydrophilic monomers. The resulting amphiphilic copolymers can self-assemble in aqueous environments to form hydrogels with tunable properties. The concentration of the this compound units within the polymer network can influence the degree of swelling, mechanical strength, and drug-loading capacity of the hydrogel.

While direct electropolymerization of simple alkenes can be challenging, the aromatic ring in this compound offers an alternative route for polymerization. The ester group can be modified to include electroactive moieties, or the aromatic ring itself can be subjected to oxidative electropolymerization under specific conditions. This would lead to the formation of a conductive or redox-active polymer film on an electrode surface. The pendant butenyl groups would then be available for post-polymerization modification, allowing for the creation of functionalized surfaces with tailored properties for applications in sensing, catalysis, or energy storage.

Development of Photoresponsive Materials Featuring But-3-enylbenzoate Units

The but-3-enylbenzoate unit can be incorporated into photoresponsive materials. For instance, the double bond of the butenyl group can participate in [2+2] cycloaddition reactions upon exposure to UV light, leading to crosslinking of polymer chains. This photocrosslinking can be used to alter the physical properties of the material, such as its solubility, mechanical strength, and morphology. This principle can be applied in photolithography and the fabrication of micro- and nanostructures. Furthermore, the benzoate moiety can be functionalized with photochromic groups, which undergo reversible isomerization upon irradiation with specific wavelengths of light, leading to changes in the color or other properties of the material.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

The future synthesis of Ethyl 3-(but-3-enyl)benzoate and its derivatives is likely to be driven by the principles of sustainable and green chemistry, moving away from classical methods that are often resource-intensive. numberanalytics.comnus.edu.sg

One promising direction is the application of C-H activation strategies. researchgate.netyoutube.comacs.org This approach would enable the direct functionalization of the aromatic ring, bypassing the need for pre-functionalized starting materials and thus improving atom economy. labmanager.com For instance, transition-metal-catalyzed C-H functionalization could introduce various substituents at positions ortho or meta to the existing groups, allowing for the creation of a diverse library of analogues. researchgate.netacs.org Researchers have successfully used catalysts containing noble metals like palladium and rhodium for such transformations. labmanager.comoup.com

Biocatalysis represents another key avenue for sustainable synthesis. chemistryforsustainability.org The use of enzymes, such as lipases and esterases, can facilitate the esterification process under mild, environmentally benign conditions, often in aqueous or solvent-free systems. chemistryforsustainability.orgnih.govacsgcipr.orgacs.org This not only reduces the environmental footprint but can also offer high selectivity, potentially leading to the synthesis of chiral derivatives if prochiral substrates are used. acsgcipr.orgnih.gov

Furthermore, innovative catalytic reactions like the "ester dance reaction," which involves the migration of an ester group around an aromatic ring using a palladium catalyst, could offer unconventional pathways to synthesize isomers of this compound that are otherwise difficult to access. waseda.jp

| Synthetic Approach | Potential Advantage | Key Research Focus | Relevant Catalyst Types |

| C-H Activation | High atom economy, reduced waste. labmanager.com | Site-selective functionalization of the benzene (B151609) ring. researchgate.netacs.org | Palladium, Rhodium, Copper complexes. labmanager.comoup.com |

| Biocatalysis | Mild conditions, high selectivity, reduced environmental impact. chemistryforsustainability.orgacsgcipr.org | Optimization of enzyme activity and stability for ester synthesis. nih.gov | Lipases, Esterases. acsgcipr.org |

| Greener Esterification | Use of non-hazardous solvents and reagents. nih.gov | Developing protocols with solvents like acetonitrile (B52724) to replace hazardous ones. nih.gov | Steglich esterification reagents in green solvents. nih.gov |

| Photocatalysis/Electrocatalysis | Energy-efficient and sustainable synthesis. nus.edu.sgnih.gov | Utilizing light or electricity to drive ester formation and functionalization. nus.edu.sgnih.gov | Photo- and electro-catalytic systems. nih.gov |

Exploration of Undiscovered Reactivity Patterns

The terminal alkene of the but-3-enyl group is a highly reactive handle that offers numerous possibilities for novel chemical transformations. organic-chemistry.orgnumberanalytics.commasterorganicchemistry.com Future research will likely focus on the selective functionalization of this double bond to create more complex molecular architectures.

Photocatalytic difunctionalization is a rapidly advancing field that could be applied to this compound. nih.govnih.govrsc.org Using visible light and a suitable photocatalyst, it may be possible to add two different functional groups across the double bond in a single, controlled step. nih.govnih.gov This strategy could be used to introduce halogens, azide (B81097) groups, or other functionalities, paving the way for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Another area of interest is the Heck coupling reaction , a palladium-catalyzed process that couples alkenes with aryl halides. organic-chemistry.orglibretexts.orgnih.gov While traditionally used to form C-C bonds, modern variations of this reaction could be employed to further elaborate the butenyl side chain of this compound, potentially leading to the synthesis of conjugated dienes or more complex styrenyl compounds. organic-chemistry.orgchemrxiv.org

The development of methods for the anti-Markovnikov addition to the terminal alkene would also be a significant advancement, allowing for the introduction of functional groups at the terminal carbon, contrary to the typical Markovnikov selectivity observed in many addition reactions. organic-chemistry.org

Advanced Material Applications and Biomedical Engineering Interfaces

The unique bifunctional nature of this compound, possessing both an aromatic ester and a polymerizable alkene, makes it a compelling candidate for the development of advanced materials.

In polymer chemistry , the butenyl group can act as a monomer for polymerization reactions. This could lead to the creation of novel polymers with benzoate (B1203000) side chains, which may exhibit interesting properties such as thermal stability, specific refractive indices, or liquid crystalline behavior. The ester group could also serve as a site for post-polymerization modification, allowing for the fine-tuning of material properties.

In the realm of biomedical engineering , derivatives of this compound could be investigated for their biological activity. Alkenylbenzenes and their metabolites are known to occur in nature and can exhibit a range of biological effects. nih.govnih.gov By modifying the structure of this compound, for instance through the reactivity patterns described above, it may be possible to design and synthesize new molecules with therapeutic potential, such as antimicrobial or anti-inflammatory agents. nih.gov The ester functionality also provides a handle for creating prodrugs or for conjugation to biomolecules.

| Potential Application Area | Key Structural Feature | Prospective Research Goal |

| Polymer Science | But-3-enyl group | Synthesis of novel polymers with functional side chains. |

| Advanced Materials | Aromatic benzoate core | Development of materials with tailored optical or thermal properties. |

| Biomedical Engineering | Entire molecule and its derivatives | Exploration of bioactive properties (e.g., antimicrobial, anti-inflammatory). nih.gov |

| Drug Delivery | Ester linkage | Design of prodrugs or bioconjugates. |

Integration with Machine Learning for Predictive Chemistry

The future of chemical research is intrinsically linked with the power of computational tools, particularly machine learning (ML). nih.gov For a molecule like this compound, where empirical data is scarce, ML can play a pivotal role in accelerating its exploration.

Predictive models can be developed to forecast the outcomes of unknown reactions. mit.edustanford.edu By training algorithms on large datasets of known chemical transformations, it is possible to predict the most likely products, yields, and optimal reaction conditions for the synthesis and functionalization of this compound. nih.govacs.org This would significantly reduce the amount of empirical experimentation required, saving time and resources.

Furthermore, machine learning can be employed for Quantitative Structure-Property Relationship (QSPR) studies. nih.gov By analyzing the structural features of a library of virtual derivatives of this compound, ML models could predict their physicochemical properties, such as solubility, stability, or even potential bioactivity. nih.govnih.gov This predictive capability would enable researchers to prioritize the synthesis of compounds with the most promising characteristics for specific applications in materials science or medicine.

| Machine Learning Application | Objective | Potential Impact |

| Reaction Outcome Prediction | To forecast the products and yields of novel reactions involving this compound. mit.edustanford.edu | Accelerates the discovery of new synthetic routes and reduces experimental costs. nih.gov |

| Condition Optimization | To identify the optimal catalysts, solvents, and temperatures for a given transformation. nih.govacs.org | Improves reaction efficiency and sustainability. acs.org |

| Property Prediction (QSPR) | To predict the physical, chemical, and biological properties of derivatives. nih.gov | Guides the design of new molecules with desired functionalities for targeted applications. nih.govnih.gov |

Q & A

Basic: What are the common synthetic routes for Ethyl 3-(but-3-enyl)benzoate, and how do reaction conditions influence yield?

This compound is synthesized via tandem hydroformylation/aldol condensation. For example, hydroformylation of ethyl 3-(but-3-enyl)-2-oxo-cyclohexane carboxylate under syngas (CO/H₂, 10/10 bar) with p-TsOH as an acid catalyst yields a 40% mixture of spirocyclic and linear aldehyde products . Key factors affecting yield include temperature (mild conditions preferred), catalyst choice, and reaction time. Optimizing these parameters can reduce byproducts like linear aldehydes.

Basic: What analytical techniques are critical for characterizing this compound’s structure?

Structural elucidation requires:

- NMR spectroscopy : To identify substituent positions (e.g., vinyl protons at δ 5.0–5.8 ppm).

- X-ray crystallography : For absolute configuration determination using programs like SHELX .

- Mass spectrometry : To confirm molecular weight (e.g., via ESI-MS or GC-MS).

Cross-referencing spectral data with computational predictions (e.g., density functional theory) enhances accuracy .

Advanced: How can researchers address low yields in hydroformylation-aldol reactions involving this compound?

Low yields (e.g., 40% in hydroformylation ) often stem from competing pathways. Strategies include:

- Catalyst modulation : Transition metal complexes (e.g., Rh or Co) improve regioselectivity.

- Solvent optimization : Polar aprotic solvents (e.g., DCM) enhance intermediate stability.

- Additive screening : Acidic additives like p-TsOH favor aldol cyclization over linear pathways.

Post-reaction purification (e.g., column chromatography) isolates the spirocyclic product .

Advanced: What determines regioselectivity in the hydroformylation of this compound derivatives?

Regioselectivity (α- vs. β-aldehyde formation) is influenced by:

- Substrate geometry : The but-3-enyl group’s steric bulk directs formylation to the α-position.

- Catalyst electronic effects : Electron-deficient catalysts favor α-addition due to reduced steric hindrance .

Computational studies (e.g., DFT) model transition states to predict regiochemical outcomes .

Basic: What spectral benchmarks distinguish this compound from similar esters?

Key spectral markers:

- ¹H NMR : A triplet for the ethyl ester (–CH₂CH₃) at δ 1.2–1.4 ppm and vinyl protons (δ 5.0–5.8 ppm).

- IR : Ester C=O stretch at ~1720 cm⁻¹ and C-O-C asymmetric stretch at ~1250 cm⁻¹.

- MS : Molecular ion peak at m/z 246 (C₁₄H₁₆O₃⁺) with fragmentation patterns confirming the but-3-enyl chain .

Advanced: How can computational modeling predict this compound’s reactivity?

Density functional theory (DFT) calculates:

- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., α-carbon for aldol reactions).

- Transition-state energies : Predict activation barriers for hydroformylation pathways.

- Hammett parameters : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with reaction rates .

Advanced: What analytical challenges arise in separating this compound from byproducts?

Challenges include:

- Co-elution in chromatography : Similar-polarity byproducts (e.g., linear aldehydes) require gradient elution with hexane/ethyl acetate.

- Crystallization difficulties : Use seed crystals or solvent mixtures (e.g., EtOAc/hexane) to isolate spirocyclic products .

- Detection limits : LC-MS with high-resolution mass analyzers (HRMS) distinguishes isobaric species .

Basic: How do substituents on the benzoate ring influence this compound’s stability?

- Electron-donating groups (e.g., –OCH₃): Increase ester stability via resonance but may reduce reactivity in electrophilic reactions.

- Electron-withdrawing groups (e.g., –NO₂): Enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks .

Advanced: What alternative synthetic strategies exist for this compound derivatives?

- Cross-metathesis : Use Grubbs catalysts to functionalize the but-3-enyl chain.

- Enolate alkylation : Introduce substituents at the α-position of the ketone precursor.

- Microwave-assisted synthesis : Reduces reaction time for multi-step pathways (e.g., from ethyl 3-bromobenzoate) .

Advanced: What mechanistic insights explain the formation of spirocyclic vs. linear products in this compound reactions?

The spirocyclic product forms via intramolecular aldol addition , where the aldehyde attacks the α-ketoester enolate. Competing intermolecular pathways yield linear aldehydes. Solvent polarity, temperature, and catalyst steric bulk dictate the dominant pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.